Cas no 77547-10-5 (4-(morpholine-4-sulfonyl)benzaldehyde)
4-(morpholine-4-sulfonyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(MORPHOLINE-4-SULFONYL)-BENZALDEHYDE
- 4-morpholin-4-ylsulfonylbenzaldehyde
- 4-(morpholine-4-sulfonyl)benzaldehyde
- CS-0455640
- DB-184049
- NGHPZJANMYNWNT-UHFFFAOYSA-N
- EN300-111016
- 77547-10-5
- 4-(4-Morpholinylsulfonyl)benzaldehyde
- PD193867
- NS-03869
- SCHEMBL847277
- CDA54710
- 4-(morpholinosulfonyl)benzaldehyde
- DTXSID80653795
- AKOS023553691
-
- Inchi: 1S/C11H13NO4S/c13-9-10-1-3-11(4-2-10)17(14,15)12-5-7-16-8-6-12/h1-4,9H,5-8H2
- InChI Key: NGHPZJANMYNWNT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C=O)=CC=1)(N1CCOCC1)(=O)=O
Computed Properties
- Exact Mass: 255.05652907g/mol
- Monoisotopic Mass: 255.05652907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 72.1Ų
4-(morpholine-4-sulfonyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526307-1g |
4-(Morpholinosulfonyl)benzaldehyde |
77547-10-5 | 98% | 1g |
¥3256.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526307-5g |
4-(Morpholinosulfonyl)benzaldehyde |
77547-10-5 | 98% | 5g |
¥7920.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526307-10g |
4-(Morpholinosulfonyl)benzaldehyde |
77547-10-5 | 98% | 10g |
¥11744.00 | 2024-07-28 | |
| Enamine | EN300-111016-0.05g |
4-(morpholine-4-sulfonyl)benzaldehyde |
77547-10-5 | 95% | 0.05g |
$86.0 | 2023-10-27 | |
| Enamine | EN300-111016-0.1g |
4-(morpholine-4-sulfonyl)benzaldehyde |
77547-10-5 | 95% | 0.1g |
$129.0 | 2023-10-27 | |
| Enamine | EN300-111016-0.25g |
4-(morpholine-4-sulfonyl)benzaldehyde |
77547-10-5 | 95% | 0.25g |
$183.0 | 2023-10-27 | |
| Enamine | EN300-111016-0.5g |
4-(morpholine-4-sulfonyl)benzaldehyde |
77547-10-5 | 95% | 0.5g |
$342.0 | 2023-10-27 | |
| Enamine | EN300-111016-1.0g |
4-(morpholine-4-sulfonyl)benzaldehyde |
77547-10-5 | 1g |
$457.0 | 2023-06-10 | ||
| Enamine | EN300-111016-2.5g |
4-(morpholine-4-sulfonyl)benzaldehyde |
77547-10-5 | 95% | 2.5g |
$894.0 | 2023-10-27 | |
| Enamine | EN300-111016-5.0g |
4-(morpholine-4-sulfonyl)benzaldehyde |
77547-10-5 | 5g |
$1322.0 | 2023-06-10 |
4-(morpholine-4-sulfonyl)benzaldehyde Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-(morpholine-4-sulfonyl)benzaldehyde
Recent Advances in the Application of 4-(Morpholine-4-sulfonyl)benzaldehyde (CAS: 77547-10-5) in Chemical Biology and Pharmaceutical Research
4-(Morpholine-4-sulfonyl)benzaldehyde (CAS: 77547-10-5) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This compound, characterized by the presence of a morpholine sulfonyl group and an aldehyde functionality, has been increasingly utilized in the synthesis of bioactive molecules, drug candidates, and chemical probes. Recent studies highlight its potential in targeting various biological pathways, making it a compound of significant interest in drug discovery and development.
One of the key applications of 4-(morpholine-4-sulfonyl)benzaldehyde is its role in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of inhibitors for the p53-MDM2 interaction, a critical target in cancer therapy. The aldehyde group serves as a reactive handle for further derivatization, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.
In addition to its use in PPI modulation, 4-(morpholine-4-sulfonyl)benzaldehyde has been employed in the design of covalent inhibitors. Researchers have exploited the electrophilic nature of the aldehyde group to target nucleophilic residues in enzymes, such as cysteine or lysine, leading to irreversible inhibition. A recent study in ACS Chemical Biology showcased its application in the development of covalent inhibitors for kinases, a class of enzymes implicated in numerous diseases, including cancer and inflammatory disorders.
The compound's morpholine sulfonyl moiety also contributes to its pharmacological properties by improving solubility and bioavailability. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-(morpholine-4-sulfonyl)benzaldehyde exhibited enhanced pharmacokinetic profiles compared to their non-sulfonylated counterparts. This finding underscores the importance of the morpholine sulfonyl group in optimizing drug-like properties.
Beyond its therapeutic applications, 4-(morpholine-4-sulfonyl)benzaldehyde has found utility in chemical biology as a fluorescent probe. Its aldehyde group can be conjugated to biomolecules, enabling the visualization of cellular processes. A 2023 publication in Chemical Communications described its use in the development of turn-on fluorescent probes for detecting reactive oxygen species (ROS) in live cells, providing a valuable tool for studying oxidative stress-related diseases.
In summary, 4-(morpholine-4-sulfonyl)benzaldehyde (CAS: 77547-10-5) represents a multifunctional scaffold with broad applications in drug discovery and chemical biology. Its unique combination of reactivity and pharmacological properties makes it a valuable asset for researchers aiming to develop novel therapeutics and probes. Future studies are expected to further explore its potential in targeting undruggable pathways and addressing unmet medical needs.
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